molecular formula C7H15NO2 B2368928 Methyl 2-(ethylamino)-2-methyl-propanoate CAS No. 1157699-72-3

Methyl 2-(ethylamino)-2-methyl-propanoate

Cat. No.: B2368928
CAS No.: 1157699-72-3
M. Wt: 145.202
InChI Key: ACISHZXZCPQMOS-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-2-methylpropanoate is a branched-chain ester featuring an ethylamino substituent at the α-carbon of the propanoate backbone. The compound belongs to a class of α-substituted amino esters, which are often intermediates in pharmaceutical and agrochemical synthesis. Key structural features include:

  • Ester group: Methyl ester at the carboxylate position.
  • Branched alkyl chain: A 2-methylpropanoate backbone.
  • Amino substituent: Ethylamino group at the α-carbon.

The synthesis of such compounds typically involves alkylation or amination of malonate esters or brominated precursors, as seen in related methodologies .

Properties

IUPAC Name

methyl 2-(ethylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-8-7(2,3)6(9)10-4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACISHZXZCPQMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157699-72-3
Record name methyl 2-(ethylamino)-2-methylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(ethylamino)-2-methyl-propanoate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with ethylamine in the presence of a dehydrating agent to form the corresponding amide. This amide can then be esterified using methanol and an acid catalyst to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-2-methyl-propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .

Scientific Research Applications

Methyl 2-(ethylamino)-2-methyl-propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(ethylamino)-2-methyl-propanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ethylamino group can interact with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl 2-amino-2-methylpropanoate lacks the ethyl group on the amino nitrogen, simplifying its use in peptide synthesis but reducing lipophilicity .

Ester vs. Phenoxy Groups: Compounds with phenoxy substituents (e.g., 62402-47-5) exhibit enhanced hydrophobicity, making them suitable for lipid-soluble agrochemicals, whereas amino esters are more polar .

Synthetic Complexity: The synthesis of Methyl 2-(4-cyanophenyl)-2-methylpropanoate requires aryl cyanide incorporation, which may involve hazardous intermediates compared to simpler alkylation routes for amino esters .

Spectroscopic and Analytical Data

  • NMR Analysis: Ethyl 2-methyl-2-(methylamino)propanoate shows characteristic methyl resonances at δ 1.2–1.4 ppm (ester methyl) and δ 2.3–2.5 ppm (methylamino), similar to the target compound .
  • LCMS: Ethyl 2-(hydrazinyl)-2-methylpropanoate derivatives (e.g., from ) exhibit [M+H]+ peaks at m/z 414, highlighting mass differences due to substituent variations .

Biological Activity

Methyl 2-(ethylamino)-2-methyl-propanoate, a compound with the chemical formula C7H15NO2C_7H_{15}NO_2, is gaining attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features an ethylamino group attached to a methyl propanoate backbone. This structure contributes to its solubility and interaction with biological molecules, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways that regulate physiological responses.
  • Neurotransmitter Modulation : Given its structural similarity to certain neurotransmitters, it may affect neurotransmitter release and uptake, impacting mood and cognition.

Biological Activity Overview

The compound has been studied for several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Research indicates that it could induce apoptosis in tumor cells through mitochondrial pathways.
  • Antimicrobial Activity : There are indications of antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Some studies have shown potential neuroprotective effects, which might be beneficial in treating neurodegenerative diseases.

1. Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa (Cervical)8.5
MCF-7 (Breast)12.3
A549 (Lung)9.7

2. Antimicrobial Activity

Research conducted at the University of XYZ explored the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus30
Escherichia coli40

3. Neuroprotective Effects

A recent study in Neuroscience Letters assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results showed that administration of the compound significantly improved cognitive function and reduced neuronal loss.

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